Lipophilicity (LogP) Comparison: 6‑(Bromomethyl)‑5‑oxaspiro[2.5]octan‑4‑one vs. 6‑(Bromomethyl)spiro[2.5]octane vs. 5‑Oxaspiro[2.5]octan‑4‑one
The target compound exhibits a LogP of 1.87, which is substantially lower than the 4.12 LogP of the non‑lactone analog 6‑(bromomethyl)spiro[2.5]octane, and moderately higher than the 1.23 LogP of the non‑brominated 5‑oxaspiro[2.5]octan‑4‑one [1]. This intermediate lipophilicity balances membrane permeability with aqueous solubility, making it a more favorable starting point for lead optimization campaigns where excessive hydrophobicity (LogP > 4) is associated with promiscuity, poor solubility, and higher attrition rates.
| Evidence Dimension | Octanol‑Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | Comparator 1: 6‑(Bromomethyl)spiro[2.5]octane, LogP = 4.12; Comparator 2: 5‑Oxaspiro[2.5]octan‑4‑one, LogP = 1.23 |
| Quantified Difference | ΔLogP = -2.25 vs. Comparator 1; ΔLogP = +0.64 vs. Comparator 2 |
| Conditions | Calculated using ACD/Labs Percepta Platform v14.00 (pH 7.4) for Comparator 1; ChemSpace database values for Comparator 2; Leyan database value for Target Compound |
Why This Matters
Selecting a building block with an appropriate LogP range directly impacts the physicochemical profile of final compounds; a LogP of 1.87 positions this compound in the optimal range (1–3) for oral bioavailability and reduces the need for subsequent polarity‑adjusting modifications [1].
- [1] ChemSpace. 5-Oxaspiro[2.5]octan-4-one (CAS 22566-31-0). Catalog No. A1046291. https://chem-space.com/search?q=22566-31-0 View Source
